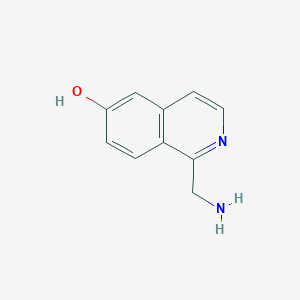
1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione is a chemical compound belonging to the anthracene family. Anthracene derivatives are known for their applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators
Vorbereitungsmethoden
The synthesis of 1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione involves several steps. One common method includes the reaction of 1,4-diaminoanthraquinone with 6-chloro-2-(3-methoxypropoxy)benzene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of OLEDs and other electronic devices.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The compound’s effects are mediated through various pathways, including oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
2,6-Diaminoanthraquinone: Known for its use in dye production and as a precursor in organic synthesis.
9,10-Diphenylanthracene: Widely used in OLEDs and as a fluorescent probe.
1,4-Diaminoanthraquinone: Utilized in the synthesis of various organic compounds and as a dye intermediate. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
88605-44-1 |
|---|---|
Molekularformel |
C18H17ClN2O4 |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
1,4-diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17ClN2O4/c1-24-5-2-6-25-13-8-12(20)14-15(16(13)21)17(22)10-4-3-9(19)7-11(10)18(14)23/h3-4,7-8H,2,5-6,20-21H2,1H3 |
InChI-Schlüssel |
MTOFIDVZABWRDN-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)


![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)








